molecular formula C16H14F6N2O2 B2445974 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1396854-29-7

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2445974
CAS No.: 1396854-29-7
M. Wt: 380.29
InChI Key: AQZVJSSRPDMNEP-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a benzamide moiety with trifluoromethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:

  • Formation of the Pyrrolidinone Ring: : The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through cyclization reactions. For instance, starting from a suitable amine and an α,β-unsaturated carbonyl compound, the cyclization can be facilitated under acidic or basic conditions.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions. This involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper.

  • Attachment of the Benzamide Moiety: : The final step involves the coupling of the pyrrolidinone intermediate with a benzoyl chloride derivative containing trifluoromethyl groups. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for cyclopropanation and automated synthesis platforms for amide bond formation. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its trifluoromethyl groups are known to enhance metabolic stability and bioavailability, making it a valuable candidate in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
  • N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-dichlorobenzamide

Uniqueness

Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups on the benzamide moiety. This structural feature enhances its lipophilicity, metabolic stability, and potential biological activity, making it a promising candidate for further research and development.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrrolidine derivatives and trifluoromethyl-substituted benzamides. The synthetic route generally includes:

  • Formation of the pyrrolidine ring : Starting from cyclopropyl and appropriate carbonyl precursors.
  • Trifluoromethylation : Introducing trifluoromethyl groups to the benzene ring.
  • Amidation : Coupling the pyrrolidine derivative with the bis(trifluoromethyl)benzoyl chloride to form the final amide product.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study demonstrated that certain related compounds reduced paw edema in rat models more effectively than traditional anti-inflammatory drugs like celecoxib and indomethacin .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic activity. Patents describe its use in controlling parasitic infections in both agricultural settings and veterinary medicine . The mechanism involves interference with the biochemical pathways essential for parasite survival.

Fungicidal Activity

Similar bis(trifluoromethyl)phenyl compounds have been investigated for their fungicidal properties. In laboratory settings, these compounds have shown effectiveness against various fungal pathogens, outperforming some existing commercial fungicides .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways or parasitic metabolism.
  • Modulation of Cytokine Production : By affecting the signaling pathways that lead to cytokine release, it reduces inflammation.
  • Disruption of Membrane Integrity : In the case of fungal infections, it may disrupt fungal cell membranes, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • Study on Anti-inflammatory Effects :
    • Objective : Evaluate anti-inflammatory effects in vivo.
    • Method : Administration of compound c6 (a structural analog) at doses of 2.5 mg/kg and 10 mg/kg.
    • Results : Significant reduction in carrageenan-induced paw edema compared to control groups .
  • Evaluation of Antiparasitic Activity :
    • Objective : Assess effectiveness against specific parasites.
    • Method : In vitro assays on parasite cultures.
    • Results : Notable reduction in parasite viability with minimal cytotoxicity to host cells .

Data Tables

Biological ActivityCompound StructureEfficacyReference
Anti-inflammatoryThis compoundHigh (compared to celecoxib)
AntiparasiticSimilar derivativesEffective against multiple parasites
FungicidalBis(trifluoromethyl)phenyl derivativesSuperior to commercial fungicides

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O2/c17-15(18,19)9-3-8(4-10(5-9)16(20,21)22)14(26)23-11-6-13(25)24(7-11)12-1-2-12/h3-5,11-12H,1-2,6-7H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZVJSSRPDMNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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